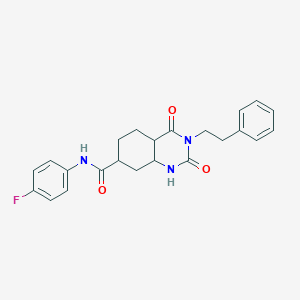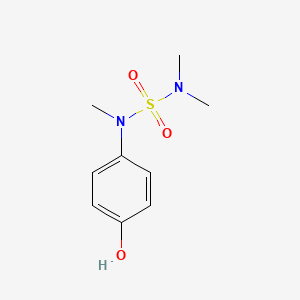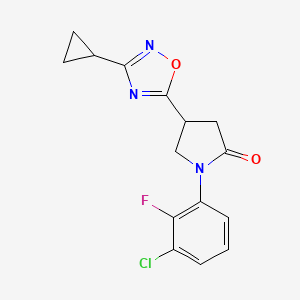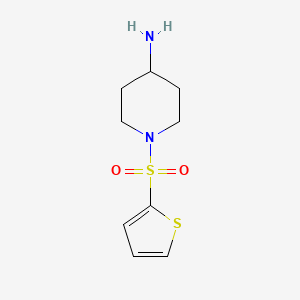![molecular formula C22H30N6O2 B2632988 [4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone CAS No. 898453-74-2](/img/structure/B2632988.png)
[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C22H30N6O2 and its molecular weight is 410.522. The purity is usually 95%.
BenchChem offers high-quality [4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Compounds structurally related to the queried chemical have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, the synthesis of various benzothiazolyl amino pyridine derivatives has shown variable and modest activity against investigated strains of bacteria and fungi, indicating the potential of this chemical structure in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Another study synthesized triazole analogues of piperazine, which demonstrated significant inhibition of bacterial growth, highlighting the potential of this compound's framework in antimicrobial applications (Nagaraj, Srinivas, & Rao, 2018).
Anticancer Properties
N-Heterocyclic derivatives related to the queried compound have shown promising results in inhibiting tumor cell growth and tubulin polymerization, indicating potential anticancer properties. For instance, certain phenylpiperazin-1-yl methanones derived from phenoxazine displayed potent antiproliferative properties against a wide array of cancer cell lines, with significant inhibition of tubulin polymerization, suggesting their suitability in the development of novel anticancer drugs (Prinz et al., 2017).
Enzyme Inhibition
Derivatives of the queried compound have been synthesized as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential therapeutic applications in treating diseases like Alzheimer's. Some pyridazinone derivatives have shown significant inhibitory activity against both AChE and BChE, comparable to established drugs (Ozçelik et al., 2010).
Anti-HIV Properties
β-Carboline derivatives structurally similar to the queried compound have exhibited selective inhibition of the HIV-2 strain, providing a foundation for developing novel anti-HIV medications (Ashok et al., 2015).
Analgesic and Anti-inflammatory Applications
Studies have synthesized and evaluated various analogues for their in vivo analgesic and anti-inflammatory activities. For instance, ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives have demonstrated significant analgesic and anti-inflammatory activities without ulcerogenic effects, indicating their potential as safer pain management drugs (Duendar et al., 2007).
Eigenschaften
IUPAC Name |
[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-3-25-10-12-26(13-11-25)20-8-9-21(24-23-20)27-14-16-28(17-15-27)22(29)18-4-6-19(30-2)7-5-18/h4-9H,3,10-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLKYNIYXSZNAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-6-chloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2632905.png)
![2-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2632906.png)

![N-(8-(tert-butyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2632913.png)
![3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2632914.png)
![N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide](/img/structure/B2632915.png)
![2-[3-(2,2-Difluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2632916.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2632920.png)
![ethyl 3-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2632921.png)
![[4-(Pyrrolidine-1-carbonyl)phenyl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2632922.png)


